molecular formula C18H18N4O2 B2987809 N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide CAS No. 2062349-07-7

N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide

Cat. No. B2987809
CAS RN: 2062349-07-7
M. Wt: 322.368
InChI Key: XNBFYLLSWDJQOU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide, which is structurally related to our compound of interest, have been synthesized and evaluated for their antimicrobial properties . These compounds have shown potential in combating microbial infections, suggesting that our compound could also be explored for similar antimicrobial applications.

Antioxidant Properties

The antioxidant activity of novel triazole derivatives synthesized from related cyanoacetamide compounds has been assessed . Given the structural similarities, our compound may serve as a precursor for drugs with antioxidant capabilities, which are crucial in protecting cells from oxidative stress.

Antitumor Potential

Cyanoacetamide derivatives, which are closely related to our compound, have been used as precursors for a broad spectrum of drugs demonstrating antitumor activities . This indicates that our compound could be valuable in the synthesis of new antitumor agents.

Anti-inflammatory Uses

The related cyanoacetamide derivatives have also been reported to exhibit anti-inflammatory effects . Therefore, our compound might be utilized in the development of new anti-inflammatory medications.

Synthesis of Heterocyclic Compounds

The compound could react with bidentate reagents to form diverse heterocyclic compounds . These heterocycles are often found in pharmaceuticals and could lead to the discovery of new therapeutic agents.

Pharmaceutical Testing and Reference Standards

A derivative of our compound, 4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride, is available for purchase and is used in pharmaceutical testing as a high-quality reference standard . This suggests that our compound could be used in quality control and method development in pharmaceutical research.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, its mechanism of action could involve binding to a specific protein or enzyme, altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound is biologically active, it could have toxic effects at high concentrations .

Future Directions

Future research on this compound could involve further studies of its synthesis, its physical and chemical properties, its biological activity, and its potential applications. For example, if this compound has interesting biological activity, it could be developed into a new drug .

properties

IUPAC Name

N-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17(10-20-18(24)12-4-2-1-3-5-12)22-13-6-7-16(22)14-9-19-11-21-15(14)8-13/h1-5,9,11,13,16H,6-8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBFYLLSWDJQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide

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